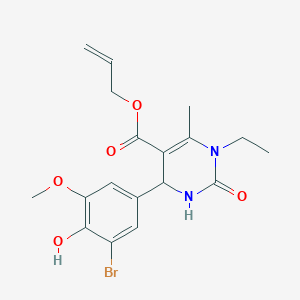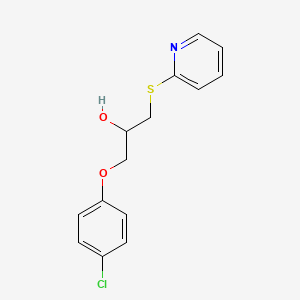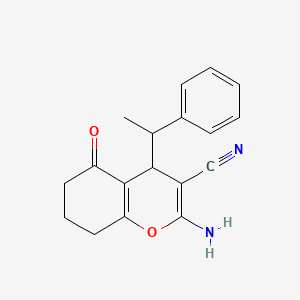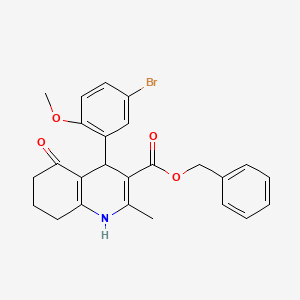![molecular formula C11H11N3O3S2 B5123256 4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B5123256.png)
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential antibacterial properties. It is part of a broader class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide with various aryl boronic acids using a palladium catalyst . The reaction conditions often include the use of potassium phosphate as a base and a solvent mixture of water and an organic solvent under reflux conditions .
Chemical Reactions Analysis
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: As mentioned, the Suzuki-Miyaura cross-coupling is a key reaction for synthesizing derivatives of this compound.
Scientific Research Applications
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide has been studied for its antibacterial efficacy, particularly against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli . This compound has shown promise in inhibiting the growth of these resistant bacterial strains, making it a potential candidate for developing new antimicrobial agents . Additionally, its derivatives have been explored for their binding interactions with bacterial enzymes, which could lead to the development of more effective antibacterial therapies .
Mechanism of Action
The antibacterial activity of 4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide is primarily attributed to its ability to inhibit β-lactamase enzymes in bacteria. These enzymes are responsible for conferring resistance to β-lactam antibiotics. By binding to the active site of the β-lactamase enzyme, this compound prevents the enzyme from breaking down β-lactam antibiotics, thereby restoring the efficacy of these antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar compounds to 4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide include other thiophene derivatives such as:
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound is a precursor in the synthesis of this compound.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit β-lactamase enzymes, making it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
IUPAC Name |
4-[(4-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-2-3-13-10(4-7)14-19(16,17)8-5-9(11(12)15)18-6-8/h2-6H,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFDLHNARSIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)


![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ETHYL 2-(2-{[2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5123205.png)
![6-Benzhydryl-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)


![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)

![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)
![(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one](/img/structure/B5123267.png)
![N-[(5-acetamido-3-acetyl-2-phenyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5123271.png)
![[4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B5123285.png)
